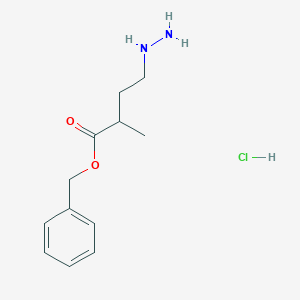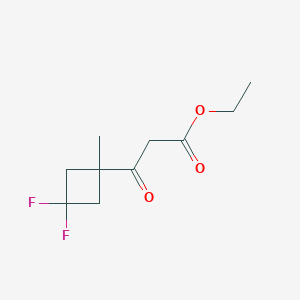![molecular formula C12H21NO3 B15361859 endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its bicyclic structure, which includes a six-membered nitrogen-containing ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic compounds. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral starting materials or enantioselective catalysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the desired purity and yield. Advanced techniques such as flow chemistry and photochemical transformations may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids. Its unique structure makes it a valuable building block for constructing larger, more intricate compounds.
Biology: In biological research, this compound has been studied for its potential bioactive properties, which may include interactions with biological targets such as enzymes and receptors.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its ability to act as a precursor for various bioactive molecules makes it a promising candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Mecanismo De Acción
The mechanism by which endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity or function.
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the Boc-protected hydroxyl group.
Endo-3-amino-8-boc-8-azabicyclo[3.2.1]octane: This compound is structurally similar but has an amino group instead of a hydroxyl group.
Uniqueness: Endo-8-Boc-2-hydroxy-8-azabicyclo[32
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl (1S,2S,5R)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 |
Clave InChI |
SOFQURHPMOOMIL-UTLUCORTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](CC2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B15361776.png)
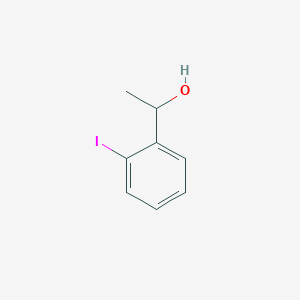
![4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride](/img/structure/B15361787.png)
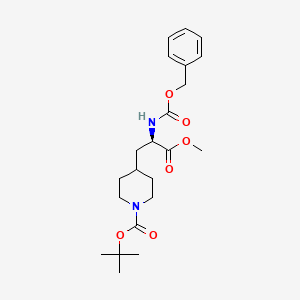
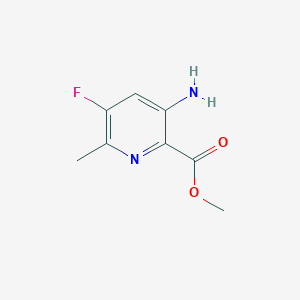
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
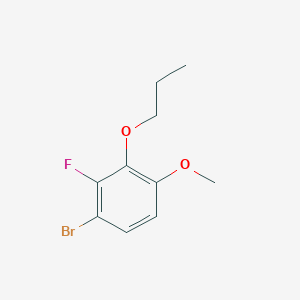
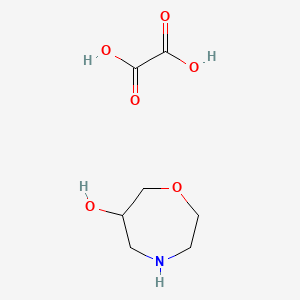
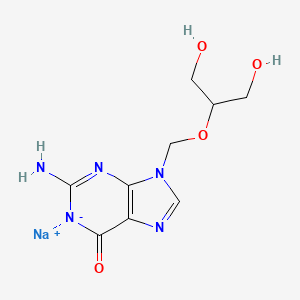
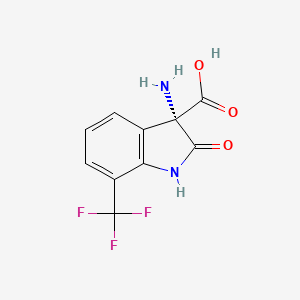
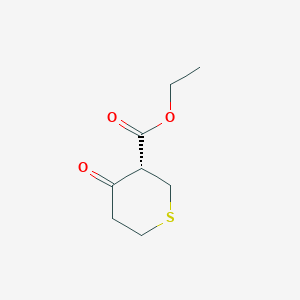
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
